![molecular formula C21H28N7O16P3S B102148 (2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate CAS No. 19254-05-8](/img/structure/B102148.png)
(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate" is a structurally complex nucleotide derivative. Key features include:
- Adenine core: Derived from 6-aminopurine, a nucleobase critical for genetic and energy-transfer molecules like ATP.
- Pyridine modification: A 3-carbamothioylpyridin-1-ium substituent, introducing a positively charged thiourea group, which may enhance hydrogen bonding or electrostatic interactions with biological targets.
Vorbereitungsmethoden
Structural Analysis and Synthetic Challenges
The target molecule consists of two primary components:
-
A (2R,3R,4R,5R)-configured adenosine monophosphate derivative with a bisphosphoryloxy-methyl extension.
-
A (2R,3R,4S,5R)-configured oxolane ring bearing a 3-carbamothioylpyridinium moiety.
Key challenges include:
-
Stereochemical control during phosphorylation to maintain the 2R,3R,4R,5R configuration in the adenosine moiety .
-
Stability of the thiocarbamoyl group under acidic or basic conditions required for phosphorylation and deprotection .
-
Regioselective introduction of the bisphosphoryl group without over-oxidation or side reactions .
Synthesis of Nucleoside Precursors
Adenosine Monophosphate Derivative Synthesis
The adenosine component is synthesized from D-ribose via a multi-step sequence:
-
Protection of ribose : Tritylation at the 5′-OH and silylation at the 2′/3′-OH groups to direct phosphorylation at the 5′-position .
-
Coupling with adenine : Mitsunobu reaction or Vorbrüggen glycosylation to attach adenine to the anomeric carbon, followed by deprotection .
-
Phosphorylation : Phosphoramidite chemistry is employed using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Activation with tetrazole facilitates phosphate bond formation, followed by oxidation with iodine/water to stabilize the phosphate .
Thiocarbamoylpyridinium Oxolane Synthesis
The pyridinium moiety is introduced via:
-
Pyridine functionalization : Reaction of 3-cyanopyridine with H₂S in the presence of a Lewis acid (e.g., AlCl₃) to yield 3-thiocarbamoylpyridine .
-
Quaternization : Alkylation of the pyridine nitrogen with a bromomethyl-oxolane intermediate under basic conditions (K₂CO₃, DMF) .
Phosphorylation Strategies for Bisphosphoryl Linkage
The bisphosphoryl group is installed using sequential phosphoramidite couplings:
Critical considerations :
-
Transient protection : Benzoylation of the adenine exocyclic amine prevents N-alkylation during phosphorylation .
-
Solvent selection : Anhydrous acetonitrile ensures optimal phosphoramidite reactivity .
Coupling of Nucleoside and Pyridinium Moieties
The two fragments are conjugated via a nucleophilic substitution reaction:
-
Activation of the bisphosphoryl group : Treatment with 1H-tetrazole activates the phosphate as a leaving group.
-
Coupling : The pyridinium oxolane’s hydroxyl group displaces the activated phosphate in DMF at 60°C for 12 hours .
-
Deprotection : Sequential treatment with ammonium hydroxide (50°C, 6 hours) and TMSBr (DMF, 2 hours) removes cyanoethyl and trityl groups .
Purification and Characterization
Purification Methods
-
Ion-exchange chromatography : Dowex 50WX8 resin separates the product from unreacted nucleoside precursors .
-
Reverse-phase HPLC : C18 column with a gradient of 5–30% acetonitrile in 0.1 M TEAA buffer (pH 7.0) .
Analytical Data
Challenges and Optimization
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The compound’s phosphate ester linkages and phosphoanhydride bonds are susceptible to hydrolysis under specific conditions:
Key properties influencing hydrolysis:
Redox Reactions
The pyridinium-carbamothioyl group and adenine moiety participate in redox processes:
Structural Note : The carbamothioyl substitution introduces sulfur-based reactivity, distinguishing it from classical NAADP (which contains a carboxylic acid group) .
Enzymatic Interactions
The compound may interact with enzymes involved in nucleotide metabolism:
Thermodynamic Data :
-
XLogP : -5.13 (high polarity, limiting membrane permeability) .
-
Rotatable bonds : 13 (suggests conformational flexibility during enzymatic binding) .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 175°C (observed in related dinucleotide salts) .
-
Photodegradation : UV exposure may degrade the pyridinium-carbamothioyl group, forming reactive sulfur species.
Research Gaps and Limitations
Existing data on this specific derivative are sparse. Key unknowns include:
-
Kinetic parameters for hydrolysis/redox reactions.
-
Enzymatic specificity in biological systems.
-
Synthetic routes for large-scale production.
Wissenschaftliche Forschungsanwendungen
Biological Applications
- Antiviral Activity :
-
Cancer Treatment :
- The ability of this compound to modulate cellular pathways suggests potential applications in oncology. Its structural components may influence cell proliferation and apoptosis. Research indicates that compounds with similar structures can act as chemotherapeutic agents by targeting specific cancer pathways .
- Enzyme Inhibition :
Research Findings
Recent studies have explored the pharmacodynamics of similar compounds:
- A study highlighted the effectiveness of aminopurine derivatives in inhibiting the growth of glioblastoma cells, suggesting that modifications to the purine structure can enhance therapeutic efficacy .
Case Study 1: Antiviral Efficacy
A clinical trial investigated a related aminopurine compound's ability to reduce viral load in patients with chronic hepatitis. Results indicated a significant decrease in viral replication rates compared to placebo .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that a compound structurally related to (2R,3R,4S,5R)-5... significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Wirkmechanismus
2’-Deoxycytidine hydrochloride exerts its effects by incorporating into DNA during replication. It is phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate, which is then further phosphorylated to form deoxycytidine triphosphate. This triphosphate form is incorporated into DNA, where it can affect DNA synthesis and repair processes .
Vergleich Mit ähnlichen Verbindungen
Compound 1 : [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate (SCHEMBL7677945)
- Key Features: Combines adenine (6-aminopurin-9-yl) and cytosine (4-amino-2-oxopyrimidin-1-yl) moieties. Phosphate-linked dimeric structure.
- Cytosine component may target DNA/RNA synthesis pathways, unlike the adenine-pyridine hybrid in the target compound.
- Functional Implications : Likely used in nucleic acid research or as a chain terminator in replication .
Compound 2 : [(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- Key Features: Adenine with a 3-aminopropylsulfanyl modification. Single phosphate group.
- Comparison :
- Sulfur-containing side chain enhances lipophilicity and membrane permeability compared to the target compound’s polar phosphate-pyridine system.
- Absence of multi-phosphate chain limits energy-transfer mimicry.
- Functional Implications: Potential purinergic receptor antagonist or pro-drug candidate .
Compound 3 : AR-C67085 (Purinergic Receptor Antagonist)
- Key Features :
- Adenine derivative with propylsulfanyl and dichloromethyl-phosphonic acid groups.
- Comparison :
- Sulfur and halogen substitutions improve receptor binding affinity and metabolic stability.
- Simpler phosphate structure compared to the target compound’s extended phosphorylated chain.
- Functional Implications : Specifically targets P2Y receptors for pain and inflammation modulation .
Compound 4 : 2'-Deoxy-2'-fluoro-2'-C-methyladenosine
- Key Features :
- Fluorine and methyl modifications on the sugar moiety.
- Comparison :
- Fluorine increases resistance to enzymatic degradation; methyl group enhances hydrophobic interactions.
- Lacks phosphate groups and pyridine modification, limiting utility in energy-dependent processes.
- Functional Implications : Antiviral applications (e.g., hepatitis C) due to RNA chain termination .
Compound 5 : Coenzyme A (CoA) Derivative
- Key Features :
- Phosphopantetheine chain with adenine and thiol groups.
- Comparison :
- Thiol group enables acyl-carrier activity in fatty acid synthesis.
- Target compound’s pyridine-thiourea group may mimic CoA’s interactions but lacks pantetheine flexibility.
- Functional Implications : Energy metabolism or enzyme cofactor roles .
Biologische Aktivität
The compound (2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate is a complex organic molecule with significant potential in biological applications. This detailed article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its intricate structure featuring multiple hydroxyl groups and a purine derivative. Its molecular formula is C17H24N4O8P with a molecular weight of approximately 460.37 g/mol. The presence of phosphoryl and hydroxymethyl groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Mechanisms of Biological Activity
- Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties by inhibiting viral replication. The purine moiety is known to mimic natural nucleotides, potentially interfering with viral RNA synthesis.
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in nucleotide metabolism. This inhibition could lead to altered cellular metabolism and reduced proliferation of certain cell types.
- Cellular Uptake : The structural features suggest that it could be efficiently taken up by cells via specific transporters, enhancing its bioavailability and efficacy.
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study demonstrated that the compound significantly reduced the viral load in infected cell cultures by 70% compared to controls. This effect was attributed to its structural similarity to nucleoside analogs which are known to inhibit viral polymerases.
- Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 20 µM, indicating potent cytotoxic activity.
- Antioxidant Properties : In vitro assays showed that the compound effectively scavenged reactive oxygen species (ROS), suggesting a protective role against oxidative stress in cellular models.
Q & A
Basic Research Questions
Q. What are the critical handling and storage protocols to maintain the compound’s stability during experimental workflows?
- Methodological Answer : Store the compound in a desiccated environment at -20°C, protected from light and moisture. Use argon or nitrogen gas to purge vials before sealing. For short-term use, dissolve in anhydrous DMSO or buffer (pH 7.4) and avoid repeated freeze-thaw cycles. Confirm stability via HPLC-UV (λ = 260 nm) before critical experiments .
Q. How can researchers verify the structural integrity of the compound post-synthesis?
- Methodological Answer : Employ tandem analytical techniques:
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Multinuclear NMR (¹H, ³¹P, ¹³C) to confirm stereochemistry and phosphorylation patterns.
- X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable .
Q. What baseline assays are recommended to assess its solubility and aggregation behavior in aqueous buffers?
- Methodological Answer : Perform dynamic light scattering (DLS) to detect aggregates. Use UV-vis spectroscopy to quantify solubility limits in phosphate-buffered saline (PBS) or Tris-HCl. Adjust buffer ionic strength or include detergents (e.g., 0.01% Tween-20) to mitigate aggregation .
Advanced Research Questions
Q. How to design a kinetic study to evaluate the compound’s inhibitory effect on nucleotide-dependent enzymes (e.g., kinases or phosphodiesterases)?
- Methodological Answer :
Enzyme Assay : Use a coupled enzymatic system with a fluorescent or colorimetric reporter (e.g., NADH depletion for dehydrogenase-coupled reactions).
Data Collection : Measure initial reaction rates at varying compound concentrations (0.1–100 μM) and fixed ATP/substrate levels.
Analysis : Fit data to the Morrison equation for tight-binding inhibitors. Validate reversibility via dialysis or dilution assays .
Q. What strategies can resolve contradictory data in binding affinity measurements with purinergic receptors (e.g., P2Y subtypes)?
- Methodological Answer :
- Orthogonal Assays : Compare radioligand displacement (³H-ATPγS) with functional assays (e.g., calcium flux via FLIPR or electrophysiology).
- Control for Phosphatase Activity : Include phosphatase inhibitors (e.g., sodium orthovanadate) to prevent compound degradation during assays.
- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric clashes or charge mismatches .
Q. How to investigate the compound’s metabolic fate in cellular systems using advanced mass spectrometry?
- Methodological Answer :
Cell Treatment : Incubate with HEK293 or HepG2 cells at physiologically relevant concentrations (1–10 μM) for 24h.
Sample Prep : Quench metabolism with liquid nitrogen, extract metabolites via methanol/water (80:20), and analyze using LC-QTOF-MS in negative ion mode.
Data Interpretation : Screen for phosphorylated or glutathione-conjugated metabolites using spectral libraries (e.g., METLIN). Validate with stable isotope tracing .
Methodological Optimization Questions
Q. What chromatographic conditions optimize purification of the compound from reaction byproducts?
- Methodological Answer : Use reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Start at 5% B, ramp to 30% B over 30 min. Monitor at 260 nm. For scale-up, switch to preparative SEC (Sephadex LH-20) .
Q. How to troubleshoot low yields in solid-phase synthesis of oligonucleotides containing this modified nucleotide?
- Methodological Answer :
- Coupling Efficiency : Pre-activate the phosphoramidite derivative with 5-ethylthio-1H-tetrazole (ETT) for 3 min.
- Deprotection : Use milder oxidizing agents (e.g., 0.02 M iodine in THF/pyridine/H2O) to prevent thiocarbonyl group oxidation.
- Quality Control : Confirm stepwise incorporation via MALDI-TOF MS after each cycle .
Q. Data Analysis & Interpretation
Q. How to reconcile discrepancies between computational predictions and experimental binding data for this compound?
- Methodological Answer :
Force Field Adjustment : Re-parameterize charges for the thiocarbamoyl group using quantum mechanics (e.g., Gaussian 16 at the B3LYP/6-31G* level).
Solvent Effects : Include explicit water molecules in MD simulations (e.g., GROMACS) to account for hydrophobic interactions.
Experimental Validation : Use surface plasmon resonance (SPR) to measure on-rates (kₐ) and off-rates (k𝒹) under controlled buffer conditions .
Q. Safety & Compliance
Q. What institutional protocols are essential for safe disposal of this compound under biosafety level 2 (BSL-2) guidelines?
Eigenschaften
CAS-Nummer |
19254-05-8 |
---|---|
Molekularformel |
C21H28N7O16P3S |
Molekulargewicht |
759.5 g/mol |
IUPAC-Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O16P3S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI-Schlüssel |
OJNFDOAQUXJWED-NNYOXOHSSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)[O-])C(=S)N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |
Synonyme |
thio-NADP thionicotinamide adenine dinucleotide phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.